molecular formula C12H11NO8S2 B093752 4-Acetylamino-5-hydroxynaphthalene-2,7-disulfonic acid CAS No. 134-34-9

4-Acetylamino-5-hydroxynaphthalene-2,7-disulfonic acid

Cat. No. B093752
CAS RN: 134-34-9
M. Wt: 361.4 g/mol
InChI Key: DACUJXBUANTBKE-UHFFFAOYSA-N
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Description

4-Acetylamino-5-hydroxynaphthalene-2,7-disulfonic acid is a chemical compound with the molecular formula C12H11NO8S2 . It is also known by several synonyms, including 4-acetamido-5-hydroxy-naphthalene-2,7-disulfonic acid and 4-Acetamido-5-hydroxy-2,7-naphthalenedisulfonic acid .


Molecular Structure Analysis

The molecular structure of 4-Acetylamino-5-hydroxynaphthalene-2,7-disulfonic acid can be represented by the InChI string: InChI=1S/C12H11NO8S2/c1-6(14)13-10-4-8(22(16,17)18)2-7-3-9(23(19,20)21)5-11(15)12(7)10/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21) . The compound has a molecular weight of 361.4 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetylamino-5-hydroxynaphthalene-2,7-disulfonic acid include a molecular weight of 361.4 g/mol . More detailed properties are not provided in the search results.

Scientific Research Applications

  • Fluorosensor for Nitric Oxide : A copper(II) complex using a fluorophore ligand related to 4-Acetylamino-5-hydroxynaphthalene-2,7-disulfonic acid demonstrates selective turn-on fluorogenic nature for studying endogenously produced nitric oxide in living cells (Rout, Chaturvedi, Khan, & Mondal, 2015).

  • Voltammetry in Pharmaceutical Analysis : Modified electrodes using related compounds are effective for the simultaneous determination of caffeine and paracetamol, showing potential for pharmaceutical analysis (Tefera, Geto, Tessema, & Admassie, 2016).

  • Water Treatment Technology : Biochar-based nanocomposites involving 4-Acetylamino-5-hydroxynaphthalene-2,7-disulfonic acid show promise in water treatment, particularly for adsorption and degradation-regeneration processes (Li, Wang, Zheng, Zheng, & Zhang, 2017).

  • Metallochromic Indicator Research : The compound has been compared with chromotropic acid as a coupling component of azo type metallochromic indicators, aiding in understanding chelate stabilization (Katayama, Miyata, & Tǒei, 1971).

  • Trace Metal Analysis : It is used as a chromogenic probe for the quantification of ultra-trace molybdenum, indicating its applicability in sensitive analytical chemistry methods (Nagaraja, Krishna, Shivakumar, Paulas, & Rangappa, 2011).

  • Molecular Dynamics Studies : The interaction of this compound with the catalytic domain of avian sarcoma virus integrase dimer has been explored, highlighting its potential in pharmaceutical research (Kothekar & Shankar, 2001).

  • Electrochemical Sensing : Polymer modified electrodes based on this compound have been developed for the electrochemical determination of caffeine, demonstrating its utility in sensor technology (Amare & Admassie, 2012).

properties

IUPAC Name

4-acetamido-5-hydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO8S2/c1-6(14)13-10-4-8(22(16,17)18)2-7-3-9(23(19,20)21)5-11(15)12(7)10/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACUJXBUANTBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C=C2O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16698-16-1 (di-hydrochloride salt)
Record name 4-(Acetylamino)-5-hydroxy-2,7-naphthalenedisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2059641
Record name 4-Acetamido-5-hydroxy-2,7-naphthalenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylamino-5-hydroxynaphthalene-2,7-disulfonic acid

CAS RN

134-34-9
Record name 4-(Acetylamino)-5-hydroxy-2,7-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Acetylamino)-5-hydroxy-2,7-naphthalenedisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Acetamido-5-hydroxy-2,7-naphthalenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetamido-5-hydroxynaphthalene-2,7-disulphonic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
V Kothekar, S Shankar - Journal of Molecular Structure: THEOCHEM, 2001 - Elsevier
We report here 500ps molecular dynamics (MD) simulation results on two molecules of 4-acetylamino-5-hydroxy naphthalene 2-7-disulfonic acid (Y-3) in the catalytic domain (residues …
Number of citations: 1 www.sciencedirect.com
R Daniel, CB Myers, J Kulkosky, K Taganov… - AIDS research and …, 2004 - liebertpub.com
The retroviral integrase protein (IN) is essential for virus replication and, therefore, an attractive target for the development of inhibitors to treat human immunodeficiency virus (HIV) …
Number of citations: 6 www.liebertpub.com
A Kumar, S Shankar, V Kothekar - Journal of Biomolecular …, 2001 - Taylor & Francis
We have carried out 1 nanosecond (ns) Molecular Dynamics (MD) simulations of the drug Y3 (4-acetylamino-5-hydroxynaphthalene-2, 7-disulfonic acid) complexed with catalytic …
Number of citations: 2 www.tandfonline.com
IJ Chen, N Neamati, MC Nicklaus, A Orr… - Bioorganic & medicinal …, 2000 - Elsevier
Integration of viral DNA into the host cell genome is a critical step in the life cycle of HIV. This essential reaction is catalyzed by integrase (IN) through two steps, 3′-processing and …
Number of citations: 71 www.sciencedirect.com
J Jaganatharaja, R Gowthaman - Bioinformation, 2006 - ncbi.nlm.nih.gov
The HIV (human immunodeficiency virus) integrase has a crucial role in viral replication. Moreover, it has no cellular homologue in humans. Hence, it is considered as an attractive drug …
Number of citations: 8 www.ncbi.nlm.nih.gov
J Lubkowski, F Yang, J Alexandratos… - Proceedings of the …, 1998 - National Acad Sciences
The x-ray structures of an inhibitor complex of the catalytic core domain of avian sarcoma virus integrase (ASV IN) were solved at 1.9- to 2.0-Å resolution at two pH values, with and …
Number of citations: 117 www.pnas.org
H Yuan, A Parrill - Journal of molecular graphics and modelling, 2005 - Elsevier
Three-dimensional quantitative structure-activity relationship (3D QSAR) and cluster analysis were applied to a variety of HIV-1 integrase inhibitors. One structure was chosen from each …
Number of citations: 30 www.sciencedirect.com
H Yuan, AL Parrill - Bioorganic & medicinal chemistry, 2002 - Elsevier
Compounds from a wide variety of structural classes inhibit HIV-1 integrase. However, a single unified understanding of the relationship between the structures and activities of these …
Number of citations: 80 www.sciencedirect.com
MT Makhija - Current medicinal chemistry, 2006 - ingentaconnect.com
The arsenal of drugs in the fight against AIDS is rapidly diminishing as the HIV becomes resistant to the available reverse transcriptase and protease inhibitors. After killing millions all …
Number of citations: 28 www.ingentaconnect.com
AL Parrill - Current medicinal chemistry, 2003 - ingentaconnect.com
The integrase enzyme encoded by the human immunodeficiency virus plays an integral role in the viral life cycle, but is as yet unexploited as a clinical drug target. Integrase processes …
Number of citations: 47 www.ingentaconnect.com

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